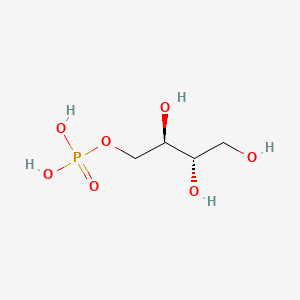

D-Erythritol 4-phosphate

Beschreibung

Overview of D-Erythritol 4-phosphate and Related Metabolites in Biochemical Pathways

This compound and its stereoisomers are primarily involved in specific microbial metabolic pathways. One of the most well-characterized roles for a phosphorylated erythritol derivative is in the erythritol catabolism of Brucella species, a group of pathogenic bacteria. In these organisms, erythritol, a four-carbon polyol, is a preferred carbon source. pnas.orgfrontiersin.org The metabolic pathway begins with the phosphorylation of erythritol to L-erythritol-4-phosphate by the enzyme EryA (erythritol kinase). pnas.orgnih.govnih.gov This intermediate is then oxidized to L-3-tetrulose 4-phosphate by EryB (L-erythritol-4-phosphate dehydrogenase). pnas.orgnih.govnih.gov A series of three subsequent isomerization reactions, catalyzed by the enzymes EryC, EryH, and EryI, convert L-3-tetrulose 4-phosphate into D-erythrose 4-phosphate, which is a direct intermediate of the pentose phosphate pathway. pnas.orgnih.gov

Another significant, though distinct, phosphorylated erythritol derivative is 2-C-methyl-D-erythritol 4-phosphate (MEP). This compound is a key intermediate in the non-mevalonate pathway, also known as the MEP pathway, for isoprenoid biosynthesis. acs.orgwikipedia.orgrsc.org This pathway is essential in most bacteria, some eukaryotic parasites, and in the plastids of plant cells for the production of universal isoprenoid precursors. acs.orgrsc.org The MEP pathway starts with the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP), which is then converted to MEP. rsc.org

In humans, there is evidence of endogenous erythritol synthesis from glucose via the pentose phosphate pathway. pnas.org This proposed pathway involves the formation of D-erythrose 4-phosphate, which could then be either dephosphorylated to erythrose and reduced, or reduced to erythritol-4-phosphate and then dephosphorylated to yield erythritol. pnas.org

Table 1: Key Enzymes and Intermediates in the Brucella Erythritol Catabolic Pathway

| Step | Substrate | Enzyme | Product |

| 1 | Erythritol | EryA (Erythritol kinase) | L-Erythritol-4-phosphate |

| 2 | L-Erythritol-4-phosphate | EryB (L-Erythritol-4-phosphate dehydrogenase) | L-3-Tetrulose 4-phosphate |

| 3 | L-3-Tetrulose 4-phosphate | EryC (Tetrulose-4-phosphate racemase) | D-3-Tetrulose 4-phosphate |

| 4 | D-3-Tetrulose 4-phosphate | EryH (D-3-tetrulose-4-phosphate isomerase) | D-Erythrose 4-phosphate |

| 5 | D-Erythrose 4-phosphate | EryI (D-erythrose-4-phosphate isomerase) | D-Erythrose 4-phosphate |

Historical Context of Discovery and Early Research on Phosphorylated Erythritol Metabolites

The study of erythritol metabolism dates back to the mid-20th century, with early interest sparked by the observation that erythritol stimulates the growth of Brucella species, pathogens that cause brucellosis in livestock and humans. frontiersin.org In the 1960s, research on Brucella abortus provided the first evidence of a metabolic pathway involving phosphorylated intermediates. These early studies proposed that erythritol was catabolized through a series of phosphorylated compounds, with initial work suggesting the formation of D-erythritol 1-phosphate as the first intermediate, which was then oxidized to D-erythrulose 1-phosphate. nih.gov This model held for several decades.

A significant leap in the understanding of a related class of compounds came in the early 1990s with the discovery of the non-mevalonate or MEP pathway for isoprenoid biosynthesis. acs.orgrsc.org This was a paradigm shift, as the mevalonate pathway was previously thought to be the sole route for producing isoprenoid precursors. This discovery identified 2-C-methyl-D-erythritol 4-phosphate (MEP) as a central intermediate, highlighting a major role for a phosphorylated erythritol derivative in the central metabolism of numerous organisms. acs.org

More recently, in 2014, detailed biochemical and genetic studies led to a revision of the long-standing model of erythritol catabolism in Brucella. pnas.orgnih.gov This research clarified the stereochemistry and phosphorylation position of the intermediates, identifying L-erythritol-4-phosphate as the initial product, not D-erythritol 1-phosphate. pnas.org The study also uncovered three previously unknown isomerase enzymes that complete the conversion to D-erythrose 4-phosphate. pnas.orgnih.gov

Distinguishing Roles of this compound and D-Erythrose 4-phosphate in Metabolic Networks

This compound and D-Erythrose 4-phosphate are closely related four-carbon phosphorylated sugars, yet they have fundamentally different roles in metabolic networks.

D-Erythrose 4-phosphate is a well-established and critical intermediate in the pentose phosphate pathway (PPP), one of the central hubs of carbon metabolism. The PPP runs in parallel to glycolysis and is vital for producing NADPH (nicotinamide adenine dinucleotide phosphate), which is essential for reductive biosynthesis and antioxidant defense. Furthermore, D-Erythrose 4-phosphate serves as a key precursor for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) via the shikimate pathway and is also involved in the synthesis of pyridoxal phosphate (vitamin B6). Its position within the PPP makes it a critical branch-point metabolite, connecting carbon flux to a variety of essential biosynthetic routes.

In contrast, This compound (and its L-isomer) has a much more specialized role. It is not a mainstream intermediate of central metabolism. Instead, as seen in Brucella, L-Erythritol-4-phosphate functions as an intermediate in a specific catabolic pathway designed to channel an external carbon source, erythritol, into the central metabolic network. pnas.orgresearchgate.net The entire purpose of the initial steps of the Brucella erythritol pathway is to convert erythritol into D-erythrose 4-phosphate. pnas.orgnih.govresearchgate.net This makes the erythritol pathway in Brucella unique, as it represents a metabolic route that feeds carbon exclusively into the pentose phosphate pathway at the level of D-erythrose 4-phosphate, bypassing other entry points of glycolysis or the upper PPP. pnas.orgnih.gov This specific entry point may confer a metabolic advantage to the bacterium in certain environments. pnas.org

Table 2: Comparison of Metabolic Roles

| Feature | This compound (and isomers) | D-Erythrose 4-phosphate |

| Primary Role | Intermediate in specific catabolic pathways (e.g., erythritol utilization in Brucella) | Central metabolite in the Pentose Phosphate Pathway |

| Metabolic Position | Upstream of D-Erythrose 4-phosphate in specific pathways | A key branch-point in central metabolism |

| Ubiquity | Found in specific organisms that metabolize erythritol | Found in nearly all organisms |

| Primary Function | Channeling a specific carbon source (erythritol) into central metabolism | Precursor for aromatic amino acids, NADPH production, nucleotide synthesis |

Eigenschaften

CAS-Nummer |

7183-41-7 |

|---|---|

Molekularformel |

C4H11O7P |

Molekulargewicht |

202.1 g/mol |

IUPAC-Name |

[(2R,3S)-2,3,4-trihydroxybutyl] dihydrogen phosphate |

InChI |

InChI=1S/C4H11O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h3-7H,1-2H2,(H2,8,9,10)/t3-,4+/m0/s1 |

InChI-Schlüssel |

QRDCEYBRRFPBMZ-IUYQGCFVSA-N |

SMILES |

C(C(C(COP(=O)(O)O)O)O)O |

Isomerische SMILES |

C([C@@H]([C@@H](COP(=O)(O)O)O)O)O |

Kanonische SMILES |

C(C(C(COP(=O)(O)O)O)O)O |

Synonyme |

erythritol 4-phosphate |

Herkunft des Produkts |

United States |

The 2-c-methyl-d-erythritol 4-phosphate Mep Pathway: Biosynthesis of Isoprenoids

Formation of 2-C-Methyl-D-Erythritol 4-phosphate (MEP) from Upstream Precursors

The journey to MEP begins with simple precursors and involves a series of enzymatic reactions. MEP is the first committed intermediate in this pathway, marking a significant step in the biosynthesis of isoprenoids. wikipedia.orgwikipedia.org

Role of 1-Deoxy-D-Xylulose 5-phosphate Synthase (DXS) in Initial Steps

The initial step of the MEP pathway is catalyzed by the enzyme 1-Deoxy-D-Xylulose 5-phosphate Synthase (DXS). nih.govebi.ac.uk DXS is a thiamine diphosphate (ThDP)-dependent enzyme that facilitates the condensation of pyruvate and D-glyceraldehyde 3-phosphate (GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govechelon-inc.com This reaction is considered a rate-limiting step in the MEP pathway in several organisms. nih.govnih.govusf.edu

The DXS-catalyzed reaction is a key regulatory point, as its product, DXP, is a precursor not only for isoprenoids but also for thiamine (vitamin B1) and pyridoxal (vitamin B6). nih.govmdpi.com The enzyme itself has a unique domain arrangement and follows a random sequential kinetic mechanism, where the substrates can bind to the enzyme in any order. nih.govnih.govnih.gov This is in contrast to many other ThDP-dependent enzymes that exhibit ordered or ping-pong mechanisms. nih.gov

In plants, DXS is encoded by a small family of genes, with different classes of the enzyme potentially playing distinct roles, from "housekeeping" functions to the synthesis of specialized isoprenoids for defense and signaling. nih.gov

Conversion of 1-Deoxy-D-Xylulose 5-phosphate to MEP by DXP Reductoisomerase (DXR)

The second and committed step in the MEP pathway is the conversion of DXP to MEP, a reaction catalyzed by the enzyme 1-Deoxy-D-Xylulose 5-phosphate Reductoisomerase (DXR), also known as IspC. nih.govwikipedia.orgnih.gov This reaction is a two-step process involving an intramolecular rearrangement of DXP followed by an NADPH-dependent reduction to yield MEP. mdpi.comacs.org

DXR is a critical enzyme as it channels DXP specifically into isoprenoid biosynthesis, making it the first committed step of the MEP pathway. nih.govnih.govpnas.org The product of this reaction, MEP, is a unique metabolite in the organisms that utilize this pathway. nih.gov The enzyme requires a divalent metal ion for its activity, with manganese (Mn²⁺) being the most effective. wikipedia.org Due to its essential role, DXR has been extensively studied as a potential target for the development of antimicrobial agents. mdpi.comnih.govontosight.ai

Downstream Metabolic Fates of 2-C-Methyl-D-Erythritol 4-phosphate

Once formed, MEP is sequentially converted into the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), through a series of enzymatic reactions. nih.govannualreviews.org

Cytidylylation to 4-Diphosphocytidyl-2-C-methyl-D-Erythritol (CDP-ME)

The third step in the MEP pathway involves the cytidylylation of MEP. The enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) catalyzes the reaction between MEP and cytidine 5'-triphosphate (CTP) to produce 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate. nih.govwikipedia.orgechelon-inc.com

Phosphorylation to CDP-ME 2-phosphate

Following its formation, CDP-ME is then phosphorylated at the 2-hydroxyl position. nih.gov This reaction is catalyzed by the enzyme CDP-ME kinase (IspE), which transfers a phosphate group from ATP to CDP-ME, resulting in the formation of 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) and ADP. wikipedia.orgpnas.orgechelon-inc.com This is the only ATP-dependent step in the pathway. pnas.org

Cyclization to 2-C-Methyl-D-Erythritol 2,4-Cyclodiphosphate (MEcDP)

The fifth enzyme in the pathway, 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF), catalyzes the conversion of CDP-MEP into the cyclic intermediate 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP), with the release of cytidine 5'-monophosphate (CMP). wikipedia.orgnih.govnih.govnih.gov MEcDP is a distinctive cyclic diphosphate compound within this biosynthetic route. nih.gov The activity of IspF can be enhanced by the presence of MEP, the product of the DXR-catalyzed reaction, suggesting a feedforward activation mechanism. nih.govnih.gov

Production of (E)-4-Hydroxy-3-methylbut-2-enyl diphosphate (HMBPP)

The penultimate step in the 2-C-Methyl-D-Erythritol 4-phosphate (MEP) pathway is the formation of (E)-4-Hydroxy-3-methylbut-2-enyl diphosphate (HMBPP). This critical reaction is catalyzed by the enzyme HMBPP synthase, also known as IspG or GcpE. mdpi.compnas.orgresearchgate.net IspG is a [4Fe-4S] cluster-containing protein that facilitates the reductive ring-opening of its substrate, 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP). pnas.orgresearchgate.netresearchgate.net

The catalytic mechanism of IspG is complex and involves the [4Fe-4S] cluster directly. pnas.orgresearchgate.net The enzyme converts MEcPP to the linear product HMBPP through a process that consumes two electrons and two protons. researchgate.net This conversion is a crucial control point and has been identified as a potential bottleneck in the pathway. The reaction proceeds through several proposed intermediates, with the iron-sulfur cluster mediating the electron transfer required for the dehydroxylation and ring opening of MEcPP. researchgate.net The product, HMBPP, is the final intermediate before the pathway branches to produce the universal isoprenoid precursors.

Terminal Production of Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP)

The final step of the MEP pathway is the simultaneous production of the two universal five-carbon isoprenoid building blocks: Isopentenyl Diphosphate (IPP) and its isomer, Dimethylallyl Diphosphate (DMAPP). mdpi.compnas.org This conversion is catalyzed by HMBPP reductase, also known as IspH or LytB, another enzyme that relies on an oxygen-sensitive [4Fe-4S] iron-sulfur cluster. mdpi.compnas.orgnih.gov

IspH catalyzes the reductive dehydroxylation of HMBPP, a two-electron reduction that eliminates a hydroxyl group as water, to form both IPP and DMAPP. mdpi.comnih.gov Unlike the mevalonate (MVA) pathway, which produces only IPP, the MEP pathway's terminal enzyme generates a mixture of both isomers. qut.edu.au Research has shown that the ratio of IPP to DMAPP produced by IspH is typically around 5:1 to 6:1. mdpi.compnas.orgresearchgate.netpnas.orgpnas.org This ratio can vary between species, potentially reflecting the specific needs of the organism for downstream isoprenoid synthesis. qut.edu.au The mechanism involves the binding of HMBPP's hydroxyl group to a unique iron atom in the [4Fe-4S] cluster, followed by electron transfer and protonation steps that lead to the formation of the two distinct products. mdpi.comresearchgate.net

Physiological Significance of MEP-Derived Isoprenoids

The IPP and DMAPP produced by the MEP pathway in plastids serve as precursors for a vast array of essential isoprenoids, particularly in plants and many pathogenic bacteria. frontiersin.orgrsc.orgresearchgate.net

Synthesis of Carotenoids and Chlorophylls

In plants and algae, the MEP pathway is the exclusive source of precursors for photosynthetic pigments. frontiersin.orgresearchgate.netnih.gov Carotenoids and the phytyl tail of chlorophylls are synthesized in the plastids from MEP-derived IPP and DMAPP. frontiersin.orgresearchgate.netkit.edu The C20 precursor for both classes of compounds, geranylgeranyl diphosphate (GGPP), is formed by the condensation of three molecules of IPP with one molecule of DMAPP. researchgate.netmdpi.com GGPP is the direct substrate for the first committed step in carotenoid biosynthesis, catalyzed by phytoene synthase. frontiersin.orgnih.gov It is also the precursor for the phytyl diphosphate tail that is attached to the chlorophyllide head group to form chlorophyll. researchgate.net The activity of the MEP pathway, particularly the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS), is a key regulatory point controlling the flux of precursors towards the synthesis of these vital photosynthetic molecules. frontiersin.orgnih.gov

Production of Tocopherols, Plastoquinone, and Phylloquinone

The MEP pathway is also responsible for synthesizing the isoprenoid side chains of other essential plastidial molecules, including tocopherols (Vitamin E), plastoquinone, and phylloquinone (Vitamin K1). frontiersin.orgwikipathways.org

Tocopherols: The synthesis of tocopherols requires a phytyl diphosphate (PPP) tail, which is condensed with a homogentisate (HGA) head group. This PPP is derived from GGPP, a product of the MEP pathway. frontiersin.orgmdpi.com Overexpression of MEP pathway enzymes like DXS has been shown to increase tocopherol content in plants. mdpi.comfrontiersin.org

Plastoquinone and Phylloquinone: These are crucial components of the photosynthetic electron transport chain. researchgate.net Plastoquinone features a C45 nonaprenyl side chain, while phylloquinone has a C20 phytyl side chain. researchgate.netkit.edu The biosynthesis of these prenyl side chains is dependent on the supply of IPP and DMAPP from the MEP pathway. researchgate.nettandfonline.com

Formation of Monoterpenes and Diterpenes

In plants, the MEP pathway, located in the plastids, is generally considered the primary source of precursors for the biosynthesis of monoterpenes (C10) and diterpenes (C20). rsc.orgpnas.orgnih.govresearchgate.net

Monoterpenes: Formed from the precursor geranyl diphosphate (GPP), which is created by the condensation of one molecule of DMAPP and one molecule of IPP. rsc.org

Diterpenes: Synthesized from geranylgeranyl diphosphate (GGPP), which requires one molecule of DMAPP and three molecules of IPP. rsc.org

While this compartmentalization is a general rule, some studies have shown evidence of metabolic crossover, where precursors from the cytosolic MVA pathway can contribute to monoterpene synthesis in some species, like peppermint. biorxiv.org However, in many cases, such as in snapdragon flowers, the MEP pathway is the exclusive source for volatile monoterpene formation. pnas.orgnih.gov

Role in Plant Hormone Biosynthesis (e.g., Abscisic Acid, Gibberellins)

Several key plant hormones are isoprenoids, and their biosynthesis is directly or indirectly dependent on the MEP pathway. frontiersin.orgoup.com

Gibberellins (GAs): These diterpene hormones are essential for processes like stem elongation and seed germination. Their biosynthesis begins in the plastids with the formation of the diterpene precursor ent-kaurene from GGPP, which is supplied by the MEP pathway. nih.govnih.govbrazilianjournals.com.br Thus, the MEP pathway is the predominant route for GA biosynthesis. nih.govplos.org

Abscisic Acid (ABA): This C15 sesquiterpenoid hormone is crucial for plant responses to environmental stress. Unlike other sesquiterpenes that are typically derived from the MVA pathway, ABA is synthesized via the cleavage of a C40 carotenoid precursor, zeaxanthin. bioone.orgnih.govscispace.com Since carotenoids are produced exclusively via the MEP pathway in plastids, the biosynthesis of ABA is fundamentally dependent on this pathway. researchgate.netbioone.organnualreviews.org

D-erythrose 4-phosphate: Intermediary Role in Key Metabolic Pathways

Formation of D-Erythrose 4-phosphate within the Pentose Phosphate Pathway

D-Erythrose 4-phosphate is an intermediate product of the non-oxidative phase of the pentose phosphate pathway (PPP). wikipedia.orgebi.ac.uk This pathway is a fundamental component of cellular metabolism, running parallel to glycolysis and providing precursors for nucleotide synthesis and reducing power in the form of NADPH.

The formation of D-Erythrose 4-phosphate in the PPP is primarily catalyzed by the enzyme transaldolase. wikipedia.orgebi.ac.uk This enzyme facilitates the transfer of a three-carbon dihydroxyacetone unit from a ketose donor, sedoheptulose 7-phosphate, to an aldose acceptor, glyceraldehyde 3-phosphate. wikipedia.org The products of this reversible reaction are D-Erythrose 4-phosphate and fructose 6-phosphate. wikipedia.org

Another enzyme, transketolase, can also be involved in the synthesis of D-Erythrose 4-phosphate. Transketolase, in a reaction involving xylulose 5-phosphate and fructose 6-phosphate, produces glyceraldehyde 3-phosphate and D-Erythrose 4-phosphate.

The pentose phosphate pathway's production of D-Erythrose 4-phosphate is a crucial intersection point in cellular metabolism, connecting the catabolism of glucose with anabolic pathways that generate a diverse array of essential biomolecules. ontosight.aitaylorandfrancis.com

D-Erythrose 4-phosphate as a Substrate in the Shikimate Pathway

The shikimate pathway is a seven-step metabolic route responsible for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. wikipedia.orgontosight.ainih.gov This pathway, found in many microorganisms and plants but not in animals, commences with the utilization of D-Erythrose 4-phosphate. sigmaaldrich.comwikipedia.orgglpbio.com

Condensation with Phosphoenolpyruvate by 3-Deoxy-D-arabino-heptulosonate 7-phosphate Synthase (DAH7P Synthase)

The entry point of D-Erythrose 4-phosphate into the shikimate pathway is its condensation with phosphoenolpyruvate (PEP), an intermediate from glycolysis. wikipedia.orgontosight.ai This reaction is catalyzed by the enzyme 3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAH7P synthase). wikipedia.orgnih.govuniprot.org The product of this aldol-like condensation is 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAH7P). nih.govplos.org

This initial step is a critical regulatory point for the entire shikimate pathway. The activity of DAH7P synthase is often subject to feedback inhibition by the final products of the pathway—the aromatic amino acids. plos.orguni-goettingen.de

Biosynthesis of Aromatic Amino Acids (Phenylalanine, Tyrosine, Tryptophan)

Following the formation of DAH7P, a series of six further enzymatic reactions convert it to chorismate, the final product of the shikimate pathway proper. wikipedia.orgresearchgate.net Chorismate is a key branch-point metabolite, serving as the precursor for the synthesis of phenylalanine, tyrosine, and tryptophan. wikipedia.orgnih.gov

The conversion of chorismate to these aromatic amino acids involves distinct enzymatic pathways for each amino acid. ontosight.aiasm.org These amino acids are not only essential building blocks for protein synthesis but also serve as precursors for a multitude of other vital compounds. ontosight.ainih.gov

Contribution to Secondary Metabolite Biosynthesis via Shikimate Pathway Derivatives

The significance of D-Erythrose 4-phosphate extends beyond the production of primary metabolites. The aromatic amino acids synthesized via the shikimate pathway are themselves precursors to a vast array of secondary metabolites in plants and microorganisms. taylorandfrancis.comresearchgate.netmdpi.com These secondary metabolites play crucial roles in defense mechanisms, signaling, and interactions with the environment. mdpi.comnih.gov

Examples of major classes of secondary metabolites derived from the shikimate pathway include:

Phenylpropanoids: This diverse group includes lignins (structural components of plant cell walls), flavonoids (pigments, antioxidants), and coumarins. The biosynthesis of these compounds begins with the deamination of phenylalanine. researchgate.net

Alkaloids: Many alkaloids, which are nitrogen-containing compounds with potent physiological activities, derive part of their structure from tryptophan or tyrosine.

Indole derivatives: Tryptophan is a precursor to a range of indole-containing compounds, including the plant hormone auxin (indole-3-acetic acid). nih.gov

Therefore, D-Erythrose 4-phosphate, through its entry into the shikimate pathway, provides the foundational carbon skeleton for a significant portion of the chemical diversity found in the natural world. researchgate.netresearchgate.net

Regulatory Networks Governing Phosphorylated Erythritol Metabolism

Transcriptional Regulation of Key Enzyme Genes

The first tier of regulation for the MEP pathway resides at the transcriptional level, where the expression of genes encoding pathway enzymes is modulated in response to developmental cues and environmental signals. oup.com

In many plant species, the gene encoding DXS, the first enzyme of the MEP pathway, is not a single entity but part of a small gene family. oup.comnih.gov These DXS isoforms often exhibit distinct expression patterns, suggesting specialized functions. oup.comoup.com For instance, in tomato (Solanum lycopersicum), three genes encoding DXS-like proteins have been identified (SlDXS1, SlDXS2, and SlDXS3). nih.gov Studies have shown that while SlDXS1 and SlDXS2 are active enzymes, SlDXS3 lacks DXS activity. nih.gov The expression patterns of these genes vary across different tissues, implying distinct physiological roles, though they may also function collaboratively in certain tissues by forming heterodimers. nih.gov

In Catharanthus roseus, a type I DXS isoform (CrDXS1) was identified and found to be regulated differently from the previously characterized type II CrDXS. plos.org Specifically, CrDXS1 was not transcriptionally activated by the transcription factor ORCA3, unlike its type II counterpart. plos.org Furthermore, the expression of DXS isoforms can be differentially affected by inhibitors of the MEP pathway. plos.org For example, treatment with fosmidomycin, a DXR inhibitor, repressed the transcripts for DXS1 in C. roseus, while transcripts for DXS2A & B were largely unaffected. plos.org This differential regulation of DXS isoforms allows for fine-tuned control over the MEP pathway in response to specific metabolic needs, such as the synthesis of isoprenoids for photosynthesis versus those required for defense compounds. oup.com

| Plant Species | DXS Isoform | Key Regulatory Features | Reference |

|---|---|---|---|

| Tomato (Solanum lycopersicum) | SlDXS1, SlDXS2 | Active enzymes with distinct tissue expression patterns; can form heterodimers. | nih.gov |

| Tomato (Solanum lycopersicum) | SlDXS3 | Lacks DXS activity. | nih.gov |

| Catharanthus roseus | CrDXS1 (Type I) | Not transcriptionally activated by ORCA3; repressed by fosmidomycin. | plos.org |

| Catharanthus roseus | CrDXS (Type II) | Transcriptionally activated by ORCA3. | plos.org |

| Arabidopsis | At4g15560 | Most broadly expressed isoform, often used in metabolic engineering studies. | oup.com |

Beyond the regulation of individual genes, there is evidence for the coordinated expression of multiple genes within the MEP pathway and related biosynthetic routes. nih.gov This coordination ensures a balanced flux of metabolites towards the synthesis of final products. In rice leaves, for example, the expression of genes in the MEP pathway is coordinately upregulated with those involved in the biosynthesis of chlorophyll, carotenoids, and tocopherols during de-etiolation. nih.gov This synchronized gene expression mirrors the changes in the levels of the corresponding metabolites, indicating a tightly regulated network that responds to light signals. nih.gov

Similarly, in "Shine Muscat" grape berries, a combined transcriptomic and metabolite analysis revealed that the expression of 22 genes in the MEP pathway is coordinated with the production of terpenoid aromas during berry development. acs.orgvilniustech.lt This coordinated regulation also involves various transcription factors, including members of the bHLH family, and genes related to hormone biosynthesis and signaling. acs.orgvilniustech.lt Such coordinated expression highlights a systemic regulation that aligns the synthesis of isoprenoid precursors with the capacity of downstream pathways to utilize them, preventing the accumulation of potentially toxic intermediates and ensuring efficient production of essential compounds. nih.govacs.org

Differential Gene Expression of DXS Isoforms

Post-Transcriptional and Post-Translational Control

Regulation of the MEP pathway extends beyond gene transcription to include complex post-transcriptional and post-translational control mechanisms. These layers of regulation provide a more rapid and dynamic response to changing cellular conditions. oup.comnih.gov

The steady-state levels of DXS and DXR proteins are subject to significant post-transcriptional and post-translational regulation. plos.orgnih.gov In C. roseus, for instance, while the transcript levels of DXS isoforms respond differently to pathway inhibitors, the DXS protein itself accumulates in response to both clomazone (a DXS inhibitor) and fosmidomycin (a DXR inhibitor). plos.org The accumulation of DXS protein in the presence of fosmidomycin, despite minimal changes in its transcript levels, points to a substantial post-transcriptional regulatory mechanism. plos.org

Similarly, the levels of DXR protein are also tightly controlled. In Arabidopsis, loss-of-function mutations in the chloroplast-targeted exoribonuclease PNPase lead to a post-transcriptional upregulation of DXR, as well as other MEP pathway enzymes like DXS and HDS. nih.gov This suggests that RNA processing plays a key role in modulating the abundance of these enzymes. nih.gov These findings indicate that the cell can rapidly adjust the enzymatic capacity of the MEP pathway by controlling the translation or stability of the corresponding proteins, independent of transcriptional changes. plos.orgnih.gov

The stability and turnover of MEP pathway enzymes are critical regulatory points. The casein lytic proteinase (Clp) system, a major protease complex in plastids, plays a central role in the degradation of key enzymes like DXS and DXR. researchgate.netfrontiersin.org DXS is particularly prone to aggregation, forming insoluble protein bodies that are targeted for degradation by the Clp protease. frontiersin.orgplos.org This process is mediated by chaperone proteins, such as ClpC1 and ClpB3, which are involved in unfolding and delivering the substrate to the proteolytic core of the Clp complex. frontiersin.org

The stability of DXR is also influenced by the Clp protease. plos.orgnih.gov Interestingly, the binding of its inhibitor, fosmidomycin, can protect DXR from degradation. plos.org It is hypothesized that fosmidomycin binding induces a conformational change in DXR that shields it from proteolysis. plos.org This suggests that substrate or inhibitor binding can directly impact protein stability, adding another layer of regulation. plos.org Impaired function of the Clp protease has been shown to cause an accumulation of MEP pathway enzymes, confirming its role in controlling their turnover. plos.org

| Protein | Regulatory Mechanism | Key Factors Involved | Reference |

|---|---|---|---|

| DXS | Degradation via Clp protease system | ClpC1, ClpB3 chaperones, aggregation propensity | researchgate.netfrontiersin.org |

| DXR | Degradation via Clp protease system | Clp protease | plos.orgnih.gov |

| DXR | Stabilization | Binding of inhibitor (fosmidomycin) or substrate (DXP) | plos.org |

| HDS | Turnover | Clp protease | plos.org |

Regulation of DXS and DXR Protein Levels

Allosteric Regulation and Feedback Inhibition in MEP Pathway

In addition to transcriptional and post-translational controls, the MEP pathway is also regulated by allosteric mechanisms, where metabolites of the pathway bind to enzymes to modulate their activity. biorxiv.org This provides a rapid and direct way to adjust the metabolic flux in response to the levels of downstream products.

The primary target of this feedback inhibition is DXS, the rate-limiting enzyme of the pathway. biorxiv.orgbiorxiv.org The end products of the MEP pathway, IPP and DMAPP, have been shown to be allosteric inhibitors of DXS activity in both bacteria and plants. biorxiv.orgcsic.es This feedback regulation allows the cell to maintain homeostasis of these essential isoprenoid precursors. biorxiv.org

Recent studies have shed light on the molecular mechanism underlying this inhibition. biorxiv.orgresearchgate.net DXS is active as a dimer. biorxiv.orgresearchgate.net The binding of IPP and DMAPP to an allosteric site on the DXS enzyme, distinct from the active site, promotes the dissociation of the active dimer into inactive monomers. biorxiv.orgresearchgate.net This dimer-to-monomer transition provides a rapid mechanism to down-regulate DXS activity when IPP and DMAPP levels are high. biorxiv.org Furthermore, the inactive monomers are more prone to aggregation and eventual degradation, providing a long-term response to a persistent oversupply of these downstream products. biorxiv.orgresearchgate.net This evolutionarily conserved mechanism allows for both short-term and long-term control of the MEP pathway flux, adapting the supply of isoprenoid precursors to the metabolic demands of the cell. biorxiv.org

Metabolic Flux Control and Rate-Limiting Steps

The control of metabolic flux through the methylerythritol phosphate (MEP) pathway is a complex process involving multiple regulatory layers to ensure the supply of isoprenoid precursors aligns with metabolic demand. Research has identified several key enzymes that exert significant control over the pathway's rate.

The first enzyme of the pathway, 1-deoxy-D-xylulose 5-phosphate synthase (DXS) , is widely considered a primary rate-limiting step. oup.comnih.gov DXS catalyzes the condensation of pyruvate and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). oup.comnih.gov Studies in various plants and bacteria have demonstrated that the overexpression of DXS can lead to an increased flux through the pathway, resulting in higher accumulation of downstream isoprenoids. oup.comasm.org In Arabidopsis thaliana, metabolic control analysis determined a high flux control coefficient (FCC) of 0.82 for DXS under steady-state photosynthetic conditions, indicating it is the major controlling enzyme of the MEP pathway. oup.com However, simply overexpressing all pathway genes can paradoxically decrease production, pointing to the existence of complex regulatory feedback loops. uq.edu.au For instance, DXS activity is subject to feedback inhibition by the final products of the pathway, isopentenyl diphosphate (IDP) and dimethylallyl diphosphate (DMAPP). rsc.orgfrontiersin.org

Beyond DXS, other enzymes have been identified as potential rate-limiting steps, although their influence can vary depending on the organism and environmental conditions. oup.com These include:

1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) : The second enzyme in the pathway, DXR, which converts DXP to MEP, has also been shown to be a rate-controlling point in some species. oup.combiorxiv.org Overexpression of DXR in peppermint increased essential oil yields, supporting its role in flux control. biorxiv.org

4-hydroxy-3-methylbut-2-enyl diphosphate reductase (HDR) : The final enzyme of the pathway, HDR, which catalyzes the formation of IDP and DMAPP, is another critical regulatory point. oup.comnih.gov

4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase (IspG or HDS) : When DXS is overexpressed, IspG, which consumes 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP), can become the new bottleneck, leading to the accumulation of MEcPP. frontiersin.orgnih.gov

The intricate control of the MEP pathway highlights a system where flux is not dictated by a single enzyme but is distributed among several key steps, allowing for fine-tuned regulation in response to the cell's metabolic needs.

Table 1: Key Enzymes in MEP Pathway Flux Control

| Enzyme | Abbreviation | Reaction Catalyzed | Role in Flux Control | Flux Control Coefficient (FCC) in Arabidopsis |

|---|---|---|---|---|

| 1-deoxy-D-xylulose 5-phosphate synthase | DXS | Pyruvate + GAP → DXP | Primary rate-limiting step. oup.comoup.com Subject to feedback inhibition. rsc.org | 0.82 oup.com |

| 1-deoxy-D-xylulose 5-phosphate reductoisomerase | DXR | DXP → MEP | Secondary rate-limiting step in some plants and conditions. oup.combiorxiv.org | Not specified |

| 4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase | HDS / IspG | MEcPP → HMBPP | Becomes rate-limiting upon DXS overexpression. frontiersin.orgnih.gov | Not specified |

| 4-hydroxy-3-methylbut-2-enyl diphosphate reductase | HDR / IspH | HMBPP → IPP + DMAPP | A final regulatory point in the pathway. oup.comnih.gov | Not specified |

Chloroplast-to-Nucleus Retrograde Signaling Involving MEP Intermediates

Plastids must communicate their developmental and functional state to the nucleus to coordinate cellular activities. This communication, known as retrograde signaling, involves signals originating in the chloroplast that regulate nuclear gene expression. frontiersin.orgresearchgate.net Intermediates of the MEP pathway have emerged as key players in this signaling network.

The most prominent signaling molecule from this pathway is 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) . frontiersin.orgrsc.org MEcPP was identified as a potential retrograde signal through genetic screens that looked for constitutive expression of stress-inducible nuclear genes. frontiersin.orgfrontiersin.org Under conditions of stress, such as high light or oxidative stress, the activity of the MEcPP-consuming enzyme HDS (IspG) is inhibited, leading to the accumulation of MEcPP. nih.govnih.gov This accumulation of MEcPP serves as a specific stress signal that is transported from the chloroplast to the nucleus. coesb.com.aunih.gov There, it triggers changes in the expression of hundreds of nuclear genes, particularly those involved in stress responses, such as the salicylic acid pathway, to help the plant adapt and survive. frontiersin.orgnih.gov

The discovery of the ceh1 (constitutive expressor of HPL1) mutant in Arabidopsis, which has a defect in the HDS gene, provided strong evidence for MEcPP's role. frontiersin.orgnih.gov This mutant accumulates MEcPP and shows constitutive activation of stress-response genes. nih.gov Therefore, MEcPP acts as a critical link between the metabolic status of the chloroplast's isoprenoid biosynthesis pathway and the nuclear gene expression machinery required for stress acclimation. frontiersin.org

Other potential signaling molecules from the pathway have also been suggested. The response of plants to microbial volatiles involves the upregulation of MEP pathway enzymes and is believed to involve chloroplast-to-nucleus retrograde signaling, potentially mediated by MEcPP or other pathway intermediates. nih.govfrontiersin.orgcsic.es This signaling is crucial for adjusting the chloroplast's proteome and function in response to environmental cues. frontiersin.org

Table 3: MEP Pathway Intermediates in Retrograde Signaling

| Signaling Molecule | Generating Condition | Downstream Effect | Supporting Evidence |

|---|---|---|---|

| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) | Oxidative stress, high light, inhibition of HDS/IspG. nih.govnih.gov | Regulates nuclear expression of stress-response genes (e.g., salicylic acid pathway). frontiersin.orgnih.gov | ceh1 mutant accumulates MEcPP and shows constitutive stress gene expression. frontiersin.orgnih.gov |

| Other MEP Intermediates | Exposure to microbial volatiles. nih.govfrontiersin.org | Upregulation of plastidial chaperones and downregulation of Clp protease system. frontiersin.orgcsic.es | Fungal VC-promoted changes are absent in mutants defective in redox signaling. nih.gov |

Biological Significance and Pathogen-host Interactions Involving Phosphorylated Erythritol Pathways

Role in Plant Physiology and Development

In plants, the MEP pathway is localized in the plastids and is integral to various aspects of growth, development, and adaptation. nih.govmdpi.com It provides the precursors for essential compounds that are vital for photosynthesis, the production of secondary metabolites, and coping with environmental challenges. researchgate.netnih.govoup.com

Contribution to Photosynthetic Pigment Synthesis

The MEP pathway is directly linked to the machinery of photosynthesis by supplying the precursors for the synthesis of critical pigments and cofactors. researchgate.net The pathway produces isopentenyl diphosphate (IDP) and dimethylallyl diphosphate (DMADP), which are condensed to form geranylgeranyl diphosphate (GGDP). researchgate.net GGDP is a precursor for the phytyl tail of chlorophylls (a and b) and phylloquinone (vitamin K1), as well as the hydrocarbon tail of plastoquinone, all of which are essential components of the photosynthetic apparatus. researchgate.netplos.orgresearchgate.net Studies have shown that flux through the MEP pathway is closely connected to photosynthetic activity. biorxiv.orgfrontiersin.org For instance, under conditions of low oxygen, which stimulates the carboxylase activity of RuBisCO, there is an increased production of pyruvate and a subsequent increase in the flux through the MEP pathway. researchgate.netbiorxiv.org

Significance in Secondary Metabolite Production in Medicinal Plants

The MEP pathway is a cornerstone for the biosynthesis of a vast array of secondary metabolites in plants, many of which have significant medicinal properties. nih.govtaylorandfrancis.com These compounds, including terpenoids, are synthesized from IPP and DMAPP, which are exclusively produced via the MEP pathway in the plastids of many plant species. nih.govnih.gov For example, in the Madagascar periwinkle (Catharanthus roseus), the MEP pathway is the sole source of geranyl pyrophosphate (GPP), a precursor for the synthesis of valuable monoterpene indole alkaloids (MIAs). mdpi.com Similarly, in Artemisia annua, the overexpression of the DXR gene, which encodes an enzyme in the MEP pathway, has been shown to increase the yield of the antimalarial compound artemisinin. mdpi.comresearchgate.net The production of cannabinoids in Cannabis sativa also relies on the MEP pathway for the synthesis of geranyl diphosphate (GPP). bsmiab.org

Metabolism in Microorganisms and Parasites

The MEP pathway is essential for the survival of many pathogenic bacteria and parasites, as it is their sole source for the biosynthesis of isoprenoids. nih.govnih.govnih.gov This makes the enzymes of the MEP pathway highly attractive targets for the development of new antimicrobial therapies. nih.govacs.orgresearchgate.net

Essentiality of MEP Pathway in Pathogenic Bacteria and Parasites (Mycobacterium tuberculosis, Plasmodium falciparum, E. coli)

The MEP pathway is indispensable for the viability of a range of significant human pathogens.

Mycobacterium tuberculosis : The causative agent of tuberculosis, M. tuberculosis, relies exclusively on the MEP pathway for the synthesis of IPP and DMAPP. nih.govacs.orgnih.gov These precursors are vital for the biosynthesis of essential molecules, including components of the bacterial cell wall and menaquinones (vitamin K2) involved in the respiratory electron transport chain. nih.gov The essentiality of the MEP pathway in M. tuberculosis has been confirmed through genetic studies, and several enzymes in this pathway, such as DXS, DXR, and IspF, are being actively investigated as promising drug targets. nih.govacs.org

Plasmodium falciparum : The deadliest malaria parasite, P. falciparum, possesses an apicoplast, a non-photosynthetic plastid where the MEP pathway is active. nih.govfrontiersin.org This pathway is the only source of isoprenoids for the parasite and is crucial for its survival during both the liver and blood stages of infection. nih.govfrontiersin.org The end products, IPP and DMAPP, are required for various essential cellular processes, including protein prenylation, glycoprotein synthesis, and tRNA modification. nih.govfrontiersin.org The absence of the MEP pathway in the human host makes it a prime target for antimalarial drug development, with the antibiotic fosmidomycin being a well-known inhibitor of the DXR enzyme in this pathway. nih.govnih.gov

Escherichia coli : This bacterium utilizes the MEP pathway as its exclusive route for isoprenoid precursor biosynthesis. nih.govjmb.or.kr While not always pathogenic, E. coli serves as a model organism for studying the MEP pathway. nih.govrsc.org Engineering the MEP pathway in E. coli has been a strategy to improve the production of various isoprenoid-based compounds of commercial interest. nih.govnih.gov

D-Erythrose 4-phosphate Metabolism in Specific Bacterial Pathogens (Brucella spp.)

The bacterial pathogen Brucella, a causative agent of the zoonotic disease brucellosis, exhibits a unique metabolic preference for erythritol, a four-carbon sugar alcohol found in high concentrations in the reproductive tissues of its host animals. pnas.orgpnas.org Brucella has evolved a specialized pathway to metabolize erythritol, converting it into D-erythrose 4-phosphate. pnas.orgpnas.org This conversion involves a series of enzymatic reactions, including phosphorylation by a kinase (EryA), oxidation by a dehydrogenase (EryB), and three subsequent isomerization steps catalyzed by EryC, TpiA2 (EryH), and RpiB (EryI). pnas.orgpnas.orgresearchgate.net D-erythrose 4-phosphate then enters the pentose phosphate pathway, allowing the bacterium to efficiently utilize erythritol for growth and contributing to its characteristic viscerotropism and role in causing abortion and sterility in infected animals. pnas.orgpnas.orgfrontiersin.org Disrupting this erythritol catabolism pathway, for instance by deleting the genes for fructose-bisphosphate aldolase (Fba) and transaldolase (Tal) which are involved in processing erythrose-4-P, has been explored as a strategy to attenuate the virulence of Brucella vaccines. nih.gov

Metabolic Interplay in Symbiotic Relationships (e.g., N2-fixing plant endosymbionts)

The metabolic pathways involving phosphorylated erythritol derivatives are not exclusive to pathogenic bacteria; they are also significant in symbiotic relationships, particularly those involving nitrogen-fixing bacteria and plants. pnas.orgnih.govresearchgate.net Erythritol, a four-carbon polyol, serves as an important nutrient for several α-2 Proteobacteria, a group that includes N2-fixing plant endosymbionts such as Rhizobium leguminosarum and Sinorhizobium meliloti. pnas.orgresearchgate.net The catabolism of erythritol in these symbionts follows a specialized pathway that channels this carbon source into the central metabolism, highlighting a sophisticated metabolic adaptation to their environment. researchgate.net

Research has elucidated a unique carbohydrate pathway for erythritol metabolism that is shared by these plant symbionts and pathogenic bacteria like Brucella. pnas.orgresearchgate.net This pathway was previously thought to feed into glycolysis via dihydroxyacetone-phosphate. pnas.orgresearchgate.net However, more recent findings have demonstrated that erythritol is converted into D-erythrose-4-phosphate, which then enters the pentose phosphate pathway (PPP). pnas.orgpnas.org This discovery revealed a novel route for carbohydrate metabolism fed exclusively by D-erythrose-4-phosphate. nih.govpnas.org

The metabolic sequence in these N2-fixing endosymbionts begins with the phosphorylation of erythritol and subsequent enzymatic conversions. The key steps, as identified through studies on Rhizobium and other related bacteria, involve a series of isomerases that ultimately produce D-erythrose-4-phosphate. pnas.orgnih.gov

Detailed Research Findings:

The pathway initiates with the kinase EryA phosphorylating erythritol to L-erythritol-4-phosphate. pnas.orgnih.govbiocrick.com This intermediate is then oxidized by the dehydrogenase EryB to form L-3-tetrulose-4-phosphate. pnas.orgnih.govbiocrick.com Following this, a series of three previously uncharacterized isomerization reactions occur:

EryC , initially presumed to be a dehydrogenase, functions as a tetrulose-4-phosphate racemase, converting L-3-tetrulose-4-phosphate to its D-isomer. pnas.orgnih.gov

TpiA2 (renamed EryH ), a distant homolog of triose phosphate isomerase, acts as a D-3-tetrulose-4-phosphate isomerase. pnas.orgnih.gov

RpiB (renamed EryI ), a homolog of ribose-5-phosphate isomerase B, then catalyzes the final isomerization to D-erythrose-4-phosphate. pnas.orgnih.gov

This sequence is crucial for the ability of these symbionts to utilize erythritol. For instance, mutants of R. leguminosarum lacking the tpiA2 and rpiB genes are unable to grow on erythritol as their sole carbon source, confirming the essentiality of this pathway. researchgate.net The resulting D-erythrose-4-phosphate is a key intermediate in the pentose phosphate pathway, which can then be converted to glyceraldehyde-3-phosphate and fructose-6-phosphate, bypassing the need for the gluconeogenic enzyme fructose-1,6-bisphosphatase for hexose monophosphate synthesis. pnas.orgnih.govpnas.org This metabolic route provides a direct link between erythritol utilization and the central carbon metabolism necessary for the bacteria's growth and nitrogen-fixing activities. researchgate.net The genetic loci for these enzymes are often found in conserved operons downstream of the primary ery operon in these bacteria. pnas.orgresearchgate.net

This metabolic interplay underscores the importance of erythritol as a carbon and energy source provided by the plant host to its bacterial symbiont, facilitating the energetically demanding process of nitrogen fixation.

Data Tables

Table 1: Key Enzymes in the Erythritol Catabolic Pathway in N2-Fixing Endosymbionts

| Enzyme (Gene Name) | Function | Substrate | Product |

|---|---|---|---|

| EryA | Kinase | Erythritol | L-Erythritol-4-phosphate |

| EryB | Dehydrogenase | L-Erythritol-4-phosphate | L-3-Tetrulose-4-phosphate |

| EryC | Racemase | L-3-Tetrulose-4-phosphate | D-3-Tetrulose-4-phosphate |

| EryH (TpiA2) | Isomerase | D-3-Tetrulose-4-phosphate | D-Erythrose-4-phosphate |

Compound List

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| D-Erythritol 4-phosphate | C4H11O7P |

| L-Erythritol-4-phosphate | C4H11O7P |

| D-Erythrose-4-phosphate | C4H9O7P |

| Erythritol | C4H10O4 |

| L-3-Tetrulose-4-phosphate | C4H9O7P |

| D-3-Tetrulose-4-phosphate | C4H9O7P |

| Dihydroxyacetone-phosphate | C3H7O6P |

| Glyceraldehyde-3-phosphate | C3H7O6P |

| Fructose-6-phosphate | C6H13O9P |

| Fructose-1,6-bisphosphate | C6H14O12P2 |

| Ribose-5-phosphate | C5H11O8P |

Advanced Methodologies in the Study of Phosphorylated Erythritol Metabolism

Isotopic Labeling Techniques for Pathway Elucidation (e.g., ¹³C labeling)

Isotopic labeling is a powerful technique for deciphering metabolic pathways by tracing the flow of atoms from a labeled substrate through a series of biochemical reactions to the final products. The use of stable isotopes like ¹³C is particularly valuable as it avoids the complications of radioactivity.

In the study of erythritol metabolism in Brucella, researchers have utilized ¹³C-labeled erythritol to unravel the specific route of carbon flow. nih.govnih.gov Bacteria were grown on a medium containing a mixture of unlabeled ([¹²C]) and uniformly labeled ([U-¹³C]) erythritol. nih.gov By analyzing the resulting isotopomer distribution in amino acids like phenylalanine and tyrosine, which are derived from the pathway intermediate D-erythrose 4-phosphate, scientists could confirm a novel pathway. nih.govnih.gov The observed labeling patterns were consistent with the conversion of L-3-tetrulose-4-phosphate to D-erythrose 4-phosphate, rather than the previously accepted route leading to dihydroxyacetone-phosphate. nih.gov This isotopic evidence was crucial in revising the understanding of how erythritol feeds into the pentose phosphate pathway in these bacteria. nih.govpnas.org

Similarly, ¹³C labeling has been employed to investigate the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is essential for isoprenoid biosynthesis in plants and many bacteria. biorxiv.orgresearchgate.net Studies in Arabidopsis using ¹³CO₂ have helped to trace the origin of carbon atoms for the synthesis of MEP pathway intermediates. biorxiv.orgresearchgate.net These experiments revealed that while most intermediates label quickly, a small fraction labels very slowly, suggesting complex carbon sourcing. osti.gov In lemongrass, feeding experiments with [1-¹³C]-glucose led to a ¹³C-labeling pattern in the monoterpene citral that confirmed its biosynthesis via the MEP pathway. icm.edu.pl

Table 1: Examples of ¹³C Labeling Studies in Erythritol-Related Pathways

| Organism | Labeled Substrate | Analyzed Product(s) | Key Finding | Reference(s) |

|---|---|---|---|---|

| Brucella abortus | [U-¹³C]erythritol | Phenylalanine, Tyrosine | Confirmed conversion of erythritol to D-erythrose-4-phosphate via a novel set of isomerases. | pnas.org, nih.gov, nih.gov, |

| Human | [U-¹³C]glucose | Erythritol | Demonstrated endogenous synthesis of erythritol from glucose via the pentose phosphate pathway. | pnas.org |

| Arabidopsis thaliana | ¹³CO₂ | Isoprene, Pyruvate, MEP pathway intermediates | Investigated the carbon sources for the MEP pathway, linking it directly to carbon assimilation. | biorxiv.org, researchgate.net |

| Lemongrass (Cymbopogon flexuosus) | [1-¹³C]-glucose | Citral | Elucidated that citral biosynthesis occurs through the MEP pathway. | icm.edu.pl |

Gene Expression Analysis (e.g., RT-PCR, macroarray)

Gene expression analysis provides insights into how the transcription of genes encoding metabolic enzymes is regulated under different conditions. Techniques like reverse transcription-polymerase chain reaction (RT-PCR) and quantitative RT-PCR (qRT-PCR) are commonly used to measure the abundance of specific messenger RNA (mRNA) transcripts. mdpi.comfrontiersin.org

Studies on the MEP pathway in various plants have utilized qRT-PCR to analyze the expression profiles of pathway genes in different tissues, at various developmental stages, and under different environmental stimuli. mdpi.come-algae.org For example, in Osmanthus fragrans, the expression of ten MEP pathway genes was found to be highest in inflorescences, indicating a tissue-specific pattern related to the production of aromatic monoterpenes. mdpi.com In Pyropia haitanensis, the expression of the genes DXS and DXR, which encode the first two enzymes of the MEP pathway, was analyzed to understand their role in terpenoid biosynthesis. e-algae.orgresearchgate.net These studies help identify which genes may represent key regulatory points within the pathway. tandfonline.com

Mutagenesis and Genetic Complementation Studies

Mutagenesis and genetic complementation are cornerstone techniques for establishing the function of a specific gene. Mutagenesis involves creating a mutation to disrupt a gene's function, leading to an observable change in phenotype (e.g., inability to grow on a specific substrate). Genetic complementation then confirms the gene's function by reintroducing a functional (wild-type) copy of the gene into the mutant, which should restore the original phenotype. frontiersin.org

This approach has been extensively used to dissect the MEP pathway. In Escherichia coli, which relies on the MEP pathway for survival, researchers can study the function of individual pathway genes. plos.org For example, a mutant strain with a disrupted fldA gene was unable to grow without supplementation of a mevalonate pathway product, indicating that the FldA protein is essential for the MEP pathway. nih.gov This growth defect was restored by providing a functional copy of the fldA gene (complementation). nih.gov Similarly, complementation experiments in E. coli mutants have been used to confirm the function of MEP pathway genes from other organisms, such as the rubber tree Hevea brasiliensis. tandfonline.com

In plants, characterizing mutants has been equally insightful. The Arabidopsis clb6 mutant, which has defects in chloroplast development, was shown to have a mutation in the gene encoding the last enzyme of the MEP pathway. nih.gov In rice, a yellow-leaf mutant was identified as having a single nucleotide mutation in the IspE gene, which encodes the fourth enzyme in the pathway; complementation with the wild-type gene restored the normal green-leaf phenotype. oup.com

In Vivo Bioassays for Pathway Activity

A notable example is an in vivo bioassay developed to measure carbon flow through the carotenoid pathway, which is dependent on the MEP pathway for its precursors. plos.orgnih.gov In this system, leaf cuttings are treated with an inhibitor of phytoene desaturase, an enzyme in the carotenoid pathway. plos.org This causes the accumulation of its substrate, phytoene, the amount of which can be quantified as a measure of the flux through the preceding MEP pathway. plos.orgnih.gov This bioassay can then be used to test compounds that might inhibit earlier steps, such as enzymes in the MEP pathway. For instance, compounds known to inhibit IspD, the third enzyme of the MEP pathway, were shown to reduce phytoene accumulation in this assay. nih.gov

Another innovative in vivo reporter system was developed in tobacco BY-2 cells using a green fluorescent protein (GFP) fused to a sequence that targets it for geranylgeranylation, a modification dependent on a product of the MEP pathway. nih.gov When the MEP pathway is inhibited, geranylgeranylation fails, and the GFP reporter protein mislocalizes from the plasma membrane to the nucleus, a change that can be easily visualized by microscopy. nih.gov This provides a powerful visual screen for identifying new herbicides or drugs that interfere with the MEP pathway. nih.govscience.gov

Table 2: Summary of Advanced Methodologies

| Methodology | Principle | Application Example for D-Erythritol 4-Phosphate & Related Pathways | Reference(s) |

|---|---|---|---|

| Isotopic Labeling | Tracing the fate of isotopically labeled substrates (e.g., ¹³C-glucose) through metabolic pathways. | Tracing carbon from ¹³C-erythritol to D-erythrose 4-phosphate in Brucella. | nih.gov, nih.gov |

| LC-MS/MS | Separating metabolites by liquid chromatography and identifying/quantifying them by mass spectrometry. | Quantifying MEP pathway intermediates in Zymomonas mobilis to find metabolic bottlenecks. | nih.gov, acs.org |

| Spectrophotometric Assays | Measuring enzyme activity by monitoring changes in light absorbance from coupled reactions. | Assaying EryA kinase activity by coupling ADP production to NADH oxidation. | pnas.org, nih.gov |

| Gene Expression Analysis | Quantifying mRNA levels (e.g., via qRT-PCR) to determine gene activity. | Analyzing tissue-specific expression of MEP pathway genes in Osmanthus fragrans. | mdpi.com, frontiersin.org |

| Mutagenesis & Complementation | Disrupting a gene and then restoring its function to confirm its role. | Confirming the function of the IspE gene in rice by complementing a yellow-leaf mutant. | nih.gov, oup.com |

| In Vivo Bioassays | Measuring pathway activity within a living system. | Using a GFP-based reporter in tobacco cells to screen for MEP pathway inhibitors. | plos.org, nih.gov, nih.gov |

Protein Localization and Compartmentation Studies

The spatial organization of metabolic pathways within a cell is a critical aspect of regulation, efficiency, and the prevention of metabolic crosstalk. In plants, the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is responsible for the biosynthesis of isoprenoid precursors, is a classic example of strict subcellular compartmentation. rsc.org Advanced methodological approaches have been pivotal in elucidating the precise location of the enzymes and intermediates involved in this compound metabolism, revealing a complex organization at both the cellular and subcellular levels. mdpi.comnih.gov

Research in various plant species has conclusively demonstrated that the MEP pathway is localized within plastids. rsc.orgnih.gov In higher plants, this is distinct from the mevalonate (MVA) pathway, which operates in the cytoplasm, providing an alternative route to isoprenoid precursors. rsc.org This separation highlights a fundamental compartmentation strategy in plant cell metabolism.

Detailed studies have employed a suite of advanced techniques to map the MEP pathway. Green fluorescent protein (GFP) fusion assays have been a cornerstone of this research. nih.gov By fusing GFP to MEP pathway enzymes in species like Arabidopsis thaliana, researchers have visually confirmed their localization to the chloroplasts. nih.gov Similar studies in Madagascar periwinkle (Catharanthus roseus) using fluorescent protein fusions (YFP) further established that all enzymes of the MEP pathway are targeted to plastids. mdpi.comnih.gov

Beyond simple localization, these studies have revealed finer details of sub-plastidial organization. In C. roseus, while the enzymes are generally diffuse in the stroma, they have also been observed in stromules—dynamic, stroma-filled tubules that extend from the surface of plastids. mdpi.comnih.gov This finding suggests a potential role for stromules in facilitating the exchange of metabolic precursors with other cellular compartments, such as the endoplasmic reticulum, to support complex biosynthetic pathways like that of monoterpene indole alkaloids (MIAs). mdpi.comresearchgate.net

To overcome potential artifacts such as protein aggregation from overexpression in fluorescent fusion studies, researchers have utilized complementary techniques. mdpi.comnih.gov Immunogold labeling combined with transmission electron microscopy, for instance, has been used to confirm the diffuse stromal localization of enzymes like 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR). mdpi.comnih.gov Furthermore, RNA in situ hybridization has shown that the genes for MEP pathway enzymes are often co-expressed in specific cell types, such as the internal phloem-associated parenchyma in C. roseus leaves, indicating a coordinated regulation at the tissue level. mdpi.comnih.gov

The functional significance of this plastidial compartmentation has also been explored using pathway inhibitors. nih.gov In transformed tobacco BY-2 cells, inhibitors of the MEP pathway like fosmidomycin caused the mislocalization of proteins that depend on geranylgeranylation, a modification derived from MEP pathway products. nih.govcore.ac.uk This demonstrates the essential role of the plastid-based MEP pathway in providing isoprenyl units for protein modification that occurs elsewhere in the cell, implying an efficient transport of intermediates across the plastid envelope. nih.govcore.ac.uk

Detailed Research Findings

The following tables summarize the key enzymes of the MEP pathway and their confirmed subcellular locations, as well as the advanced methodologies used in these localization studies.

Table 1: Subcellular Localization of MEP Pathway Enzymes

| Enzyme Name | Abbreviation | Confirmed Subcellular Location | Organism(s) Studied |

|---|---|---|---|

| 1-Deoxy-D-xylulose 5-phosphate synthase | DXS | Plastids (Stroma, Stromules) | Catharanthus roseus, Arabidopsis thaliana |

| 1-Deoxy-D-xylulose 5-phosphate reductoisomerase | DXR | Plastids (Stroma, Stromules) | Catharanthus roseus, Arabidopsis thaliana |

| 2-C-Methyl-D-erythritol 4-phosphate cytidylyltransferase | MCT (CMS) | Plastids | Catharanthus roseus, Lilium 'Sorbonne' |

| 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase | CMK | Plastids | Catharanthus roseus |

| 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate synthase | MECS | Plastids | Catharanthus roseus |

| (E)-4-Hydroxy-3-methylbut-2-enyl-diphosphate synthase | HDS | Plastids (Stroma, Stromules) | Catharanthus roseus |

Data sourced from references mdpi.com, nih.gov, researchgate.net, researchgate.net.

Table 2: Methodologies in MEP Pathway Localization Studies| Methodology | Description | Key Findings and Applications |

|---|---|---|

| Fluorescent Protein Fusions (GFP/YFP) | Genes for MEP pathway enzymes are fused with a gene for a fluorescent protein. The resulting fusion protein's location is visualized using confocal microscopy. | Confirmed that all MEP pathway enzymes are targeted to plastids in C. roseus and Arabidopsis. mdpi.comnih.gov Revealed localization to specific sub-plastidial structures like stromules. mdpi.com |

| Immunogold Electron Microscopy | Uses antibodies conjugated to gold particles to detect specific proteins at the ultrastructural level via transmission electron microscopy. | Verified the diffuse localization of DXR in the plastid stroma, corroborating fluorescence data and helping to rule out overexpression artifacts. mdpi.comnih.gov |

| RNA in situ Hybridization | A technique that uses a labeled complementary RNA strand to localize a specific RNA sequence in a portion of tissue. | Revealed that MEP pathway genes are coordinately and primarily expressed in internal phloem-associated parenchyma cells in C. roseus leaves. mdpi.comnih.gov |

| Chemical Inhibition | Use of specific inhibitors (e.g., fosmidomycin) to block the pathway and observe the downstream cellular effects on protein localization and function. | Demonstrated that the plastidial MEP pathway is essential for providing geranylgeranyl diphosphate for protein modification in tobacco BY-2 cells. nih.govcore.ac.uk |

Biotechnological Applications and Metabolic Engineering of Phosphorylated Erythritol Pathways

Pathway Engineering for Enhanced Production of Isoprenoids and Secondary Metabolites

Metabolic engineering efforts focus on optimizing microbial systems, often referred to as cell factories, to produce high-value isoprenoids in a sustainable and economical manner. rsc.orgplos.org Recent progress in metabolic engineering, synthetic biology, and systems biology has significantly advanced the microbial-based production of these compounds. jmb.or.kr The core strategy involves manipulating the MEP pathway to increase the carbon flux towards the desired isoprenoid products. mdpi.com

A primary strategy to boost isoprenoid production is to increase the activity of rate-limiting enzymes within the MEP pathway through gene overexpression. frontiersin.org The first enzyme in the pathway, 1-deoxy-D-xylulose-5-phosphate synthase (DXS), is frequently targeted as it catalyzes a crucial rate-limiting step. nih.govnih.gov For instance, overexpressing the dxs gene can lead to increased production of various isoprenoids. nih.govnih.gov However, this can sometimes lead to the accumulation of intermediates and deplete essential precursors like pyruvate and glyceraldehyde 3-phosphate, potentially slowing cell growth. d-nb.info

To circumvent bottlenecks, a combinatorial approach involving the overexpression of multiple pathway genes is often more effective. frontiersin.org Studies have shown that overexpressing downstream enzymes, such as 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) or 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate reductase (HDR), can also enhance the metabolic flux and lead to higher yields of products like carotenoids and chlorophylls. d-nb.infobiorxiv.orgoup.com In some cases, overexpressing a gene from one organism in another has proven successful; for example, overexpressing Ginkgo biloba HDR in a heterologous system improved terpenoid metabolic flux. d-nb.info

Conversely, downregulating or deleting genes from competing metabolic pathways can redirect carbon flux towards isoprenoid synthesis. A notable example is the deletion of genes encoding the carbohydrate phosphotransferase system (PTS) in E. coli. plos.org This modification enriches the pool of phosphoenolpyruvate, a key precursor for the MEP pathway, and has resulted in a seven-fold increase in lycopene production in optimized media. plos.org

Table 1: Examples of Genetic Modifications to Enhance Isoprenoid Production

| Target Gene(s) & Modification | Host Organism | Targeted Metabolite | Key Finding | Reference |

| Overexpression of dxs (1-deoxy-D-xylulose-5-phosphate synthase) | Escherichia coli | Isoprene | Dxs exerted significant control over the pathway flux, with a flux control coefficient of 0.35. | nih.gov |

| Overexpression of NtDXR1 (1-deoxy-D-xylulose 5-phosphate reductoisomerase) | Nicotiana tabacum | Diterpenoids, Photosynthetic Pigments | Led to enhanced accumulation of chlorophylls, carotenoids, and cembrane-related diterpenoids. | oup.com |

| Overexpression of GbHDR1 (1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate reductase) | Populus trichocarpa | Terpenoids | Increased terpenoid photosynthetic pigments and up-regulated downstream genes. | d-nb.info |

| Deletion of PTS (carbohydrate phosphotransferase system) genes | Escherichia coli | Lycopene, Amorpha-1,4-diene | Resulted in a seven-fold higher lycopene yield compared to the wild-type strain. | plos.org |

| Combinatorial overexpression of MEP pathway genes | Nicotiana benthamiana | Linalool | Co-expression of rate-limiting enzymes with key downstream enzymes significantly increased linalool production. | frontiersin.org |

The choice and optimization of the microbial host are critical for successful industrial-scale production of isoprenoids. Escherichia coli and Saccharomyces cerevisiae are the most commonly engineered hosts due to their well-understood genetics, rapid growth, and established fermentation processes. nih.gov

Optimization strategies extend beyond simple gene overexpression. For example, engineering can be limited by the natural competition between biomass formation and product synthesis. nih.govacs.org To address this, synthetic pathways have been developed to partially decouple isoprenoid production from central metabolism. The isopentenol utilization pathway (IUP), for instance, uses exogenously supplied isopentenols as substrates. nih.govacs.orgresearchgate.netfigshare.com Systematic optimization of the IUP in E. coli, by comparing enzyme variants from different species and fine-tuning their expression levels, has yielded significant titers of lycopene, β-carotene, and linalool. nih.govacs.org

In cyanobacteria like Synechocystis sp. PCC 6803, which can produce isoprenoids directly from CO2, systematic overexpression of native genes has been used to increase squalene production. frontiersin.org This approach identified that overexpressing genes for enzymes like IspH, IspE, and the native squalene synthase (sqs) led to the greatest improvements, achieving the highest reported titer for squalene in this organism. frontiersin.org These examples highlight that tailoring the engineering strategy to the specific host and target metabolite is essential for maximizing production. plos.org

Overexpression or Downregulation of Key Genes

Development of Inhibitors Targeting MEP Pathway Enzymes

The absence of the MEP pathway in humans makes its enzymes highly attractive targets for the development of novel anti-infective agents (antibacterial and antimalarial) and herbicides with high selectivity and low human toxicity. nih.govrsc.orgnih.gov This pathway is essential for the survival of numerous pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum, the causative agents of tuberculosis and malaria, respectively. acs.orgmdpi.com

Since the MEP pathway is present and essential in plants, its enzymes are viable targets for new herbicides. nih.govacs.orgresearchgate.net Disrupting any of the seven enzymatic steps can be lethal to the plant. acs.org Fosmidomycin, a potent inhibitor of the enzyme DXR, has demonstrated herbicidal activity. nih.gov The identification of additional inhibitors, such as ketoclomazone, has been facilitated by using plants as test systems for screening chemical libraries. nih.govresearchgate.net The development of herbicides that target the MEP pathway offers a mode of action distinct from many currently available products, which is crucial for managing the growing problem of herbicide resistance. acs.org

The essential nature of the MEP pathway in many pathogenic bacteria and parasites makes it a compelling target for new anti-infective drugs. rsc.orgacs.orgmdpi.com The threat of antimicrobial resistance necessitates the discovery of drugs with new mechanisms of action, and MEP pathway inhibitors fit this need perfectly. acs.orgnih.gov

Fosmidomycin, an inhibitor of DXR, has been investigated in clinical trials as an antimalarial treatment, demonstrating the viability of this strategy. nih.govnih.gov Researchers are actively exploring inhibitors for other enzymes in the pathway as well. For example, the enzyme IspD (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase) is considered a promising target for developing broad-spectrum anti-infectives against pathogens like P. aeruginosa, M. tuberculosis, and P. falciparum. acs.org Similarly, enzymes like DXS and IspF are also viewed as attractive targets for new antitubercular drugs. nih.gov The high conservation of active sites among bacterial enzymes provides an opportunity to design broad-spectrum antibacterial agents. mdpi.com

The successful application of structure-based drug design relies on high-resolution crystal structures of target enzymes. diva-portal.org In recent years, the three-dimensional structures of several MEP pathway enzymes from pathogenic organisms, including M. tuberculosis, have been determined. nih.govdiva-portal.org These structures, often in complex with substrates or inhibitors, provide detailed information about the enzyme's active site and catalytic mechanism. rsc.orgdiva-portal.org

This structural knowledge is critical for the rational design of potent and selective inhibitors. rsc.org For example, the crystal structure of M. tuberculosis DXR has been determined, which facilitates the design of novel inhibitors against this enzyme. nih.govdiva-portal.org Likewise, structural studies of IspD from M. tuberculosis and other bacteria are guiding the development of new inhibitor classes. diva-portal.orgjapsonline.com By using computational modeling and homology models, researchers can predict how newly designed compounds will bind to the target, setting the stage for structure-guided optimization and the creation of next-generation anti-infective agents. nih.gov

Table 2: Key Enzymes of the MEP Pathway as Drug and Herbicide Targets

| Enzyme Target | Abbreviation | Function in Pathway | Application of Inhibitors | Example Inhibitor(s) | Reference |

| 1-Deoxy-D-xylulose-5-phosphate synthase | DXS | First and rate-limiting step | Anti-infective (antibacterial) | Thiamine analogues | acs.orgresearchgate.net |

| 1-Deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | Second step, reduction reaction | Anti-infective (antimalarial, antibacterial), Herbicide | Fosmidomycin, FR-900098 | nih.govnih.govdiva-portal.org |

| 2-C-Methyl-D-erythritol 4-phosphate cytidylyltransferase | IspD | Third step, CTP-dependent cytidylation | Anti-infective (antimalarial, antibacterial), Herbicide | Azolopyrimidines, Pyrrole derivatives | acs.orgnih.gov |

| 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase | IspE | Fourth step, phosphorylation | Anti-infective (antibacterial) | Heterotricyclic compounds | mdpi.com |

| 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate synthase | IspF | Fifth step, cyclization | Anti-infective (antibacterial) | - | nih.gov |

Design of Anti-infective Agents (antibacterial, antimalarial)

Manipulation of D-Erythrose 4-phosphate Flux for Aromatic Compound Production

D-Erythrose 4-phosphate (E4P) serves as a fundamental precursor metabolite for the biosynthesis of aromatic amino acids—L-tryptophan, L-phenylalanine, and L-tyrosine—through the shikimate pathway. wikipedia.organnualreviews.orgnih.gov This pathway initiates with the condensation of E4P, derived from the pentose phosphate pathway (PPP), and phosphoenolpyruvate (PEP), an intermediate from glycolysis. nih.govoup.comnih.gov The availability of E4P is often a rate-limiting factor in the microbial production of these valuable aromatic compounds, making its supply a key target for metabolic engineering. nih.govnih.govfrontiersin.org

A primary strategy to enhance the intracellular pool of E4P involves increasing the carbon flux through the non-oxidative branch of the pentose phosphate pathway. nih.gov This is commonly achieved by overexpressing the genes encoding key enzymes of this pathway. Transketolase, encoded by the tktA gene in Escherichia coli, is a crucial enzyme that directly produces E4P. vaia.comnih.gov Studies have repeatedly shown that overexpressing tktA leads to a significant increase in the production of aromatic compounds and their derivatives. d-nb.infokuhner.com

Another critical enzyme is transaldolase, encoded by the talB gene in E. coli, which also catalyzes a reaction that forms E4P. vaia.comwikipedia.org Overexpression of talB has been demonstrated to effectively increase the production of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), the first committed intermediate of the aromatic pathway, thereby confirming that the E4P supply is a limiting factor. nih.gov In many cases, the simultaneous overexpression of both tktA and talB results in a synergistic effect, further boosting the yields of aromatic products. d-nb.info

Metabolic engineers also focus on redirecting carbon flow from glycolysis into the PPP. The enzyme phosphoglucose isomerase (pgi), which directs glucose-6-phosphate into the upper stages of glycolysis, represents a key competing node. Downregulating the expression of the pgi gene can divert a greater proportion of carbon towards the PPP, thereby increasing the E4P supply.

Furthermore, strategies aim to eliminate or reduce the flux through pathways that compete for E4P itself. For example, the enzyme erythronate-4-phosphate dehydrogenase is involved in a pathway that consumes E4P. wikipedia.org Modulating the activity of such enzymes can preserve the E4P pool for the shikimate pathway. The table below details research findings on genetic modifications designed to augment D-Erythrose 4-phosphate flux for the production of aromatic compounds.

Table 1: Genetic Engineering Strategies to Enhance D-Erythrose 4-phosphate Flux for Aromatic Compound Production in Escherichia coli

| Gene Target | Enzyme | Strategy | Host Organism | Effect on Aromatic Compound Production | Reference |

|---|---|---|---|---|---|

| tktA | Transketolase | Overexpression | Escherichia coli | Increased production of DAHP, the first intermediate in the aromatic pathway. nih.gov | nih.gov |